1,8-Dimethylnaphthalene-D12
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Overview
Description
1,8-Dimethylnaphthalene-D12 is a deuterium-labeled derivative of 1,8-Dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12D12. The compound is characterized by the presence of two methyl groups attached to the naphthalene ring at the 1 and 8 positions, with deuterium atoms replacing the hydrogen atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
1,8-Dimethylnaphthalene-D12 is a deuterium-labeled version of 1,8-Dimethylnaphthalene It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium (d), the stable heavy isotope of hydrogen, has been incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence various biochemical pathways, depending on the specific drug and its targets .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in the body, aiding in the development and optimization of therapeutic agents .
Action Environment
It’s known that factors such as temperature, light, and moisture can affect the stability of many compounds .
Biochemical Analysis
Cellular Effects
Derivatives of naphthalene, such as 1,8-naphthalimide, have been studied for their DNA targeting, anticancer, and cellular imaging properties .
Molecular Mechanism
The nitration of 1,8-dimethylnaphthalene has been investigated, and it was found that the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .
Temporal Effects in Laboratory Settings
The thermophysical properties of 1,8-dimethylnaphthalene have been critically evaluated .
Metabolic Pathways
The metabolic pathway of naphthalene starts with the hydrolysis of the ester bond to form 1-naphthol, which is further metabolized to the central carbon pathway via salicylic acid and gentisic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethylnaphthalene-D12 typically involves the deuteration of 1,8-Dimethylnaphthalene. Deuteration is achieved by replacing the hydrogen atoms with deuterium atoms through a series of chemical reactions. One common method involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{C}{12}\text{H}{12} + 6\text{D}2 \rightarrow \text{C}{12}\text{D}_{12} + 6\text{H}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethylnaphthalene-D12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxygenated derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, and alkyl groups.
Scientific Research Applications
1,8-Dimethylnaphthalene-D12 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of naphthalene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of polymer science.
Comparison with Similar Compounds
1,8-Dimethylnaphthalene-D12 can be compared with other similar compounds, such as:
1,2-Dimethylnaphthalene: Differing in the position of the methyl groups, leading to variations in chemical reactivity and physical properties.
1,4-Dimethylnaphthalene: Another isomer with different substitution patterns, affecting its chemical behavior.
1,5-Dimethylnaphthalene: Similar in structure but with distinct reactivity due to the position of the methyl groups.
The uniqueness of this compound lies in its specific deuterium labeling, which provides advantages in tracing and studying its behavior in various scientific applications.
Properties
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABPYINPXYOLM-CLWNCLMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=CC2=CC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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